molecular formula C14H19BrO3 B8623554 ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate

Cat. No.: B8623554
M. Wt: 315.20 g/mol
InChI Key: ZJNFUIGOOWEZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is an organic compound with a complex structure that includes ethoxy, iso-propyl, and bromine substituents on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an appropriate benzoate ester, followed by the introduction of ethoxy and iso-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amide derivatives.

Scientific Research Applications

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and iso-propyl groups can influence the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromobenzoate: A simpler analog with only a bromine substituent.

    Ethyl 4-ethoxybenzoate: Contains an ethoxy group but lacks the bromine and iso-propyl substituents.

    Iso-propyl 2-bromobenzoate: Features an iso-propyl group and bromine but lacks the ethoxy group.

Uniqueness

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is unique due to the combination of ethoxy, iso-propyl, and bromine substituents on the benzoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H19BrO3

Molecular Weight

315.20 g/mol

IUPAC Name

ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate

InChI

InChI=1S/C14H19BrO3/c1-5-17-13-8-10(9(3)4)12(15)7-11(13)14(16)18-6-2/h7-9H,5-6H2,1-4H3

InChI Key

ZJNFUIGOOWEZFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(C)C)Br)C(=O)OCC

Origin of Product

United States

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